molecular formula C19H30N2O B10882207 1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine

1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine

Cat. No.: B10882207
M. Wt: 302.5 g/mol
InChI Key: GBVHRZRSXRLVFC-UHFFFAOYSA-N
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Description

1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine is a bipiperidine derivative characterized by a methyl group at the 4-position of the first piperidine ring and a 2-methoxybenzyl substituent at the 1'-position of the second piperidine. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxybenzyl group) and steric bulk (from the bipiperidine scaffold), which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C19H30N2O/c1-16-7-13-21(14-8-16)18-9-11-20(12-10-18)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3

InChI Key

GBVHRZRSXRLVFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 2-methoxybenzyl chloride with 4-methyl-1,4’-bipiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Bipiperidine Derivatives

Compound Name Substituents at Key Positions Functional Groups Biological Relevance
1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine (Target) 4-methyl (1st piperidine), 1'-(2-methoxybenzyl) (2nd piperidine) Methoxy, methyl Potential CNS activity (speculative)
Piritramide 1-(3-cyano-3,3-diphenylpropyl), 4-carboxamide Cyano, carboxamide Opioid agonist (analgesic)
Bezitramide 1-(3-cyano-3,3-diphenylpropyl), 4-(2-oxo-3-propionylbenzimidazolyl) Cyano, benzimidazolone Opioid antagonist (anti-addiction)
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile 1'-benzyl, 4'-cyano Benzyl, cyano Kinase inhibition (research compound)
4-Methyl-1-(2-(piperidin-2-yl)ethyl)piperidine 4-methyl, 1-(piperidin-2-yl)ethyl Methyl, piperidinyl ethyl Neuromodulation (preclinical studies)

Key Observations :

  • The methoxybenzyl group in the target compound may enhance blood-brain barrier penetration compared to Piritramide’s bulky diphenylpropyl group .
  • The absence of a cyano group (as in 1'-Benzyl-4'-carbonitrile ) may reduce metabolic stability but improve solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Water Solubility (mg/mL) Plasma Protein Binding (%)
Target Compound 2.8 0.12 ~85 (estimated)
Piritramide 4.1 <0.01 >90
1'-Benzyl-4'-carbonitrile 3.2 0.08 ~80
4-Methyl-1-(piperidin-2-yl)ethyl 1.9 1.5 ~70

Key Insights :

  • The target compound’s lower LogP compared to Piritramide suggests reduced lipid solubility, which may limit CNS penetration but improve renal clearance.
  • The methoxy group enhances water solubility relative to purely hydrophobic analogs like 1'-Benzyl-4'-carbonitrile .

Pharmacological and Functional Differences

  • Receptor Affinity : Piritramide and Bezitramide show high µ-opioid receptor affinity due to their diphenylpropyl substituents, whereas the target compound’s methoxybenzyl group may favor serotonin or dopamine receptor interactions (speculative) .
  • Metabolic Stability: Cyano-containing analogs (e.g., 1'-Benzyl-4'-carbonitrile ) are prone to oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation, producing a phenolic metabolite with distinct activity .
  • Toxicity : The methyl group in the target compound likely reduces hepatotoxicity risks compared to benzimidazolone-containing Bezitramide .

Biological Activity

1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of 1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine typically involves the reaction of 2-methoxybenzylamine with a suitable precursor to form the bipiperidine structure. The methods used often include conventional organic synthesis techniques such as alkylation and cyclization.

Antimicrobial Properties

Research indicates that compounds related to bipiperidine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bipiperidine can inhibit the growth of various bacterial strains. A comparative study demonstrated that certain bipiperidine derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Anticancer Activity

1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects in several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation .

The biological activity of 1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine may be attributed to its ability to interact with various molecular targets within cells. Specifically, it has been noted for its potential to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways. By blocking these pathways, the compound may effectively reduce tumor growth and induce apoptosis in malignant cells .

Case Studies

A notable case study involved the examination of a similar bipiperidine derivative in treating chronic myelogenous leukemia (CML). The compound demonstrated a significant reduction in cell viability at concentrations as low as 0.1 µM, indicating potent anticancer effects .

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